6-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 6-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine typically involves multi-step procedures. One common synthetic route includes the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
6-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, often resulting in the formation of simpler amines and acids.
Scientific Research Applications
6-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-[4-(3-chlorobenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine can be compared with other piperazine derivatives, such as:
1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine: Known for its anticancer properties.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Exhibits antibacterial activity.
N,N’-bis(alkyloxymethyl)piperazines: Shows moderate antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H22ClN5O |
---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H22ClN5O/c1-13-20-16(22(2)3)12-17(21-13)23-7-9-24(10-8-23)18(25)14-5-4-6-15(19)11-14/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
UAJGJPLCHTUYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.